molecular formula C14H16N8O3S B2991434 Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazole-4-carboxylate CAS No. 312506-25-5

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazole-4-carboxylate

Cat. No.: B2991434
CAS No.: 312506-25-5
M. Wt: 376.4
InChI Key: CRXUZWSRQRRNPK-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazole-4-carboxylate is a heterocyclic compound featuring a triazole core substituted with three distinct functional groups:

  • Ethyl carboxylate at position 4, enhancing solubility and reactivity.
  • [(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl] at position 5, introducing a sulfur-linked pyrimidine moiety that may influence steric bulk and π-π stacking interactions.

Its synthesis likely involves multi-step heterocyclic coupling reactions, similar to protocols for related triazole derivatives .

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O3S/c1-4-24-13(23)10-9(6-26-14-16-7(2)5-8(3)17-14)22(21-18-10)12-11(15)19-25-20-12/h5H,4,6H2,1-3H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXUZWSRQRRNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazole-4-carboxylate typically involves multiple steps, including the formation of the triazole ring, the introduction of the oxadiazole moiety, and the attachment of the pyrimidine group. Common reagents used in these reactions include hydrazine, ethyl chloroformate, and various sulfur-containing compounds. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate
  • Key Differences: Replaces the [(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl] group with a simpler ethyl substituent at position 5. Lacks the sulfur atom and pyrimidine ring, reducing molecular weight (MW: ~307 vs.
  • Implications: The ethyl-substituted analogue may exhibit higher solubility in nonpolar solvents but diminished binding affinity to aromatic protein domains compared to the pyrimidine-containing target compound .
2.1.2. Pyrimidinone-Coumarin Hybrids (e.g., Compound 4i/4j from )
  • Key Differences: Replaces the triazole core with pyrimidinone or coumarin scaffolds. Substituents include tetrazole and phenylpyrazolone groups, differing in electronic and steric profiles.

Functional Group Analogues

2.2.1. Sulfanylmethyl-Substituted Compounds
  • Example: Derivatives with thioether-linked heterocycles (e.g., thiazole or pyrimidine).
  • Comparison :
    • The 4,6-dimethylpyrimidine group in the target compound provides regioselective steric hindrance and electron-donating methyl groups, which may enhance metabolic stability compared to unsubstituted pyrimidines .
2.2.2. Amino-Oxadiazole Derivatives
  • Example: Anticancer agents featuring amino-oxadiazole moieties.

Table 1. Structural and Property Comparison

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications
Target Compound Triazole Amino-oxadiazole, sulfanylmethyl-pyrimidine ~403 Kinase inhibition, catalysts
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-triazole-4-carboxylate Triazole Ethyl ~307 Intermediate for drug design
Pyrimidinone-Coumarin Hybrid (4i/4j) Pyrimidinone Tetrazole, phenylpyrazolone ~550–600 Anticancer agents

Key Observations:

  • Synthetic Complexity : The target compound’s sulfanylmethyl-pyrimidine group likely requires selective thioetherification, a step absent in simpler ethyl-substituted analogues .
  • Stability : Methyl groups on pyrimidine may mitigate oxidative degradation of the thioether linkage, a common issue in sulfur-containing compounds .

Biological Activity

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the compound's synthesis, characterization, and biological evaluation based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C15H17N7O4C_{15}H_{17}N_{7}O_{4} with a molecular weight of approximately 359.35 g/mol. The structure features a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various derivatives of oxadiazole and triazole compounds against different cancer cell lines. For instance, one study demonstrated that compounds similar to this compound exhibited significant inhibition of cell proliferation in human malignant melanoma (A375) cells.

CompoundConcentration (µM)Viability (%)LDH Release (U/mL)
1a1088.94 ± 1.640.106 ± 0.0016
1b10118.00 ± 2.940.108 ± 0.0026
1c10100.76 ± 2.800.106 ± 0.0062
Control-1000.0584

The data indicate that at a concentration of 10μM10\mu M, there was a slight decrease in cell viability compared to control groups, suggesting potential cytotoxic effects that warrant further investigation.

Antimicrobial Activity

In addition to its antiproliferative properties, ethyl derivatives containing oxadiazole and triazole rings have been assessed for antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve interference with nucleic acid synthesis or disruption of cellular membranes.

Case Studies and Research Findings

Various studies have highlighted the biological significance of similar compounds:

  • Antitumor Activity : A study found that triazole derivatives exhibited potent activity against multiple cancer cell lines, with some compounds showing IC50 values in the nanomolar range against specific kinases involved in cancer progression .
  • Antimicrobial Properties : Research indicated that compounds with similar structural motifs displayed broad-spectrum antimicrobial activity, making them potential candidates for new antibiotic therapies .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds might induce apoptosis in cancer cells through various pathways including caspase activation and mitochondrial dysfunction .

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